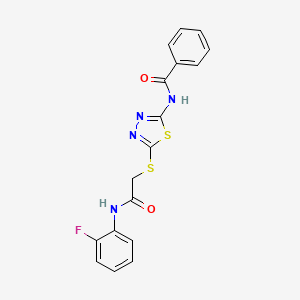

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2S2/c18-12-8-4-5-9-13(12)19-14(23)10-25-17-22-21-16(26-17)20-15(24)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRFXJLXFRSUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives. The final step involves the coupling of the thiadiazole intermediate with benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is challenging due to the limited information available. However, the information available suggests potential applications and research directions.

This compound

While there is no direct information on "this compound," search results provide information on related compounds and their applications, which can help infer potential applications of the specified compound.

IUPAC Name: N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Molecular Formula: C18H15FN4O3S2

Molecular Weight: 418.5 g/mol

Potential Applications Based on Structural Features and Similar Compounds

The compound contains a 1,3,4-thiadiazole ring, which is known to be associated with diverse biological activities . Also, the presence of a fluorophenyl group, a thioether linkage, and an amide group contribute to the compound's potential interactions with biological targets.

Medicinal Chemistry

- The compound has significant potential in medicinal chemistry due to its structural features.

- Thiadiazole derivatives have exhibited diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

Antimicrobial Activity

- Thiadiazoles and their derivatives have demonstrated antimicrobial properties .

- Related compounds have shown efficacy against various bacterial strains.

Antiviral Activity

- 1,3,4-Thiadiazole derivatives have been evaluated for antiviral activity .

- The thiadiazole ring can act as a bioisostere of pyrimidine, possibly imparting antiviral activity .

- Some derivatives have shown moderate or low in vitro anti-HIV-1 and anti-HIV-2 activity .

Antitumor Activity

- 1,3,4 thiadiazole and its derivatives are efficient inhibitors to cancer or tumors .

- 2-Amino-1,3,4-thiadiazole moiety and its derivatives are known for their antitumor properties .

Structural Insights

The compound's structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups, such as the fluorophenyl group, the thiadiazol group, and the benzamide group. Based on its structural similarity to other known compounds, it may interact with its targets through the formation of covalent bonds, hydrogen bonds, or van der Waals interactions. Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

Further Research Directions

- Target Identification: Determine the primary biological targets of the compound.

- Mechanism of Action: Elucidate the mode of action by which the compound interacts with its targets.

- Pharmacokinetics: Investigate the compound's bioavailability, distribution, metabolism, and excretion.

- In Vitro and In Vivo Studies: Conduct experiments to assess the compound's efficacy and safety in cellular and animal models.

Mechanism of Action

The mechanism of action of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents. For example:

- The target compound’s ortho-fluorine may contribute to a higher melting point compared to para-substituted analogs due to increased molecular symmetry .

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H15FN4O3S2

- Molecular Weight : 418.46 g/mol

- Purity : Typically 95%.

The proposed mechanism of action for this compound involves interactions with various biological targets:

- Target Proteins : The compound may interact with proteins or enzymes affected by its functional groups, such as the fluorophenyl and thiadiazol groups. These interactions could lead to modulation of biochemical pathways involved in cell proliferation and apoptosis.

- Biochemical Pathways : It is hypothesized that the compound may influence pathways involving kinases and other regulatory proteins associated with tumorigenesis. The presence of heteroatoms in the thiadiazole ring facilitates interactions with these biological targets .

- Pharmacokinetics : Factors like molecular weight and functional group polarity influence the compound's bioavailability and distribution within biological systems.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 1,3,4-thiadiazole derivatives, including this compound:

- In Vitro Cytotoxicity : Research has shown that derivatives of thiadiazole exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds similar to this compound demonstrated IC50 values significantly lower than those of standard treatments like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | <10 | |

| Compound A | HepG2 | 4.37 ± 0.7 | |

| Compound B | MDA-MB-231 | <5 |

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have shown promise in antimicrobial activities:

- Antibacterial and Antifungal Properties : Studies indicate that related thiadiazole compounds possess significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, certain derivatives have shown MIC values lower than standard antibiotics like itraconazole .

Study on Cytotoxic Properties

A comprehensive review highlighted that several 1,3,4-thiadiazole derivatives exhibit potent anticancer activities through mechanisms such as DNA replication inhibition and apoptosis induction in cancer cells. The study emphasized structure-activity relationships (SAR), indicating that specific substitutions on the thiadiazole ring enhance biological activity .

Clinical Relevance

The relevance of this compound extends beyond laboratory findings; ongoing research aims to explore its efficacy in clinical settings against various malignancies. The compound's ability to target key enzymes involved in cancer progression makes it a candidate for further pharmacological development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.